tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is a boronic acid derivative frequently used in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings . The compound’s structure includes a boronic acid pinacol ester group and a tetrahydropyridine ring protected by a tert-butoxycarbonyl (Boc) group, making it a versatile reagent in various chemical transformations .
Mechanism of Action
Target of Action
It is known to be a key organic synthesis intermediate .
Mode of Action
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester is used as a Boc-protected building block in organic synthesis . The Boc group serves as a protective group for amines, preventing unwanted side reactions during synthesis .
Biochemical Pathways
It is known to be valuable in carbon-carbon and carbon-heteroatom coupling reactions .
Result of Action
It is known to be a valuable intermediate in the synthesis of other organic molecules .
Action Environment
The action, efficacy, and stability of N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, it is stable under normal temperatures but less stable under sunlight . It is soluble in most organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 1,2,3,6-tetrahydropyridine, is reacted with a boronic acid derivative under suitable conditions to form the boronic acid pinacol ester.
Protection with Boc Group: The tetrahydropyridine ring is then protected with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi couplings, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used .
Scientific Research Applications
1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar in structure but lacks the Boc protecting group.
N-Boc-piperidine-4-boronic acid pinacol ester: Contains a piperidine ring instead of a tetrahydropyridine ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of a tetrahydropyridine ring.
Uniqueness: 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is unique due to its combination of a tetrahydropyridine ring and a Boc protecting group, which provides enhanced stability and reactivity in cross-coupling reactions compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8H,9-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCRJGWILREQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405158 | |
Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286961-14-6 | |
Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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